molecular formula C23H23NO6S B11609517 ethyl (5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11609517
M. Wt: 441.5 g/mol
InChI Key: PCKTYPDXJJYVQQ-IWNQXXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. Common steps may include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzylidene group: This step often involves a condensation reaction between an aldehyde and a ketone or ester.

    Functional group modifications: Various reagents and conditions are used to introduce and modify functional groups such as hydroxyl, methoxy, and amino groups.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This often includes:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe or reagent in biochemical assays.

    Medicine: Potential therapeutic applications due to its bioactive functional groups.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of ethyl (5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (5Z)-5-(benzylidene)-2-amino-4-oxo-4,5-dihydrothiophene-3-carboxylate
  • Ethyl (5Z)-5-(4-hydroxybenzylidene)-2-amino-4-oxo-4,5-dihydrothiophene-3-carboxylate

Uniqueness

Ethyl (5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is unique due to the presence of multiple functional groups, which may confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C23H23NO6S

Molecular Weight

441.5 g/mol

IUPAC Name

ethyl (5Z)-4-hydroxy-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(4-methylphenyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C23H23NO6S/c1-5-30-23(27)19-21(26)18(31-22(19)24-15-8-6-13(2)7-9-15)12-14-10-16(28-3)20(25)17(11-14)29-4/h6-12,25-26H,5H2,1-4H3/b18-12-,24-22?

InChI Key

PCKTYPDXJJYVQQ-IWNQXXOGSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C(=C2)OC)O)OC)/SC1=NC3=CC=C(C=C3)C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C(=C2)OC)O)OC)SC1=NC3=CC=C(C=C3)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.